N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-16-14-19(25)24(15-23-16)13-12-22-21(26)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,14-15,20H,12-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAYWBSKRDIEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving an appropriate amine and a carbonyl compound.
Substitution Reactions: The methyl and oxo groups are introduced through substitution reactions using specific reagents under controlled conditions.
Amide Formation: The final step involves the formation of the amide bond between the pyrimidine derivative and 2,2-diphenylacetic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidinone-acetamide derivatives. Below is a systematic comparison with structurally and functionally related analogs:
Structural Analogs with Pyrimidinone Cores
Key Insights :
- Substitution on the acetamide nitrogen (e.g., benzyl vs. phenoxy-phenyl) significantly alters electronic properties and biological activity .
Diphenylacetamide Derivatives
Key Insights :
- The pyrimidinone core in the target compound distinguishes it from benzothiazole-based analogs (e.g., compound 15), likely altering target selectivity .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine ring, an ethyl side chain, and a diphenylacetamide moiety. Its molecular formula is , with a molecular weight of approximately 270.33 g/mol.
Anticancer Properties
Research has indicated that compounds with similar structural features to this compound may exhibit significant anticancer activity. For instance, derivatives of pyrimidine and benzamide structures have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. One study highlighted the effectiveness of a related benzamide derivative in inducing G1 cell cycle arrest and apoptosis in myelodysplastic syndrome cell lines, demonstrating its potential as an anticancer agent .
The biological activity of this compound may involve interaction with various biological targets:
- Histone Deacetylase Inhibition : Similar compounds have been identified as potent inhibitors of class I HDACs, leading to increased levels of acetylated histones and subsequent activation of tumor suppressor genes.
- Apoptosis Induction : The compound may promote programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies
- In Vitro Studies : In vitro evaluations have demonstrated that compounds similar to this compound can effectively inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- In Vivo Studies : Animal model studies have shown promising results regarding the antitumor efficacy of related compounds when administered orally. For example, one study reported significant tumor reduction in xenograft models treated with HDAC inhibitors derived from similar structures .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
